omega-Conotoxin gvia

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

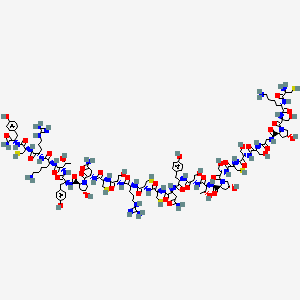

Omega-Conotoxin G VIA (reduced): is a peptide derived from the venom of the marine cone snail, specifically from the species Conus geographus. This compound is part of the omega-conotoxin family, which are known for their ability to inhibit N-type voltage-gated calcium channels. These channels play a crucial role in neurotransmitter release, making omega-conotoxins valuable tools in neuropharmacology and potential therapeutic agents for conditions such as chronic pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of omega-Conotoxin gvia typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: : Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. This method can produce larger quantities of the peptide compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Acetylation Reactions and Binding Affinity

Chemical acetylation using acetic anhydride revealed critical residues for Ca_V2.2 channel binding:

Table 1 : Acetylation Effects on Bioactivity

| Modification Site | Binding Affinity (IC₅₀) | Ca²⁺ Influx Inhibition (IC₅₀) |

|---|---|---|

| Native GVIA | 0.15 nM | 0.15 nM |

| Cys-1 Acetylated | 1.2 nM | 1.5 nM |

| Lys-2 Acetylated | 0.9 nM | 1.1 nM |

| Lys-24 Acetylated | 0.8 nM | 1.0 nM |

| Tri-Acetylated | >1 μM | >1 μM |

Alanine Substitution Studies

Systematic alanine replacements identified key residues for channel interaction :

-

Lys-2 : Substitution reduced binding affinity 40-fold (IC₅₀ = 5.5 nM vs. 0.15 nM), indicating its role in electrostatic interactions .

-

Arg17, Lys24, Arg25 : Alanine substitutions caused minimal changes (<2-fold IC₅₀ shift), suggesting these residues are less critical .

-

Tyr13 : Hydroxyl group is indispensable; Tyr13→Ala abolished activity entirely .

Terminal Modifications

-

N-terminal Acetylation : Reduced potency 100-fold (IC₅₀ = 15 nM) by disrupting charge interactions .

-

C-terminal Deamidation : Lowered affinity 20-fold (IC₅₀ = 3 nM), highlighting the necessity of the amidated C-terminus .

Disulfide Bond Engineering

GVIA’s four-loop structure (Cys1–16, Cys8–19, Cys15–26) is stabilized by three disulfide bonds. Reduction of these bonds:

-

Mimetics retaining partial disulfide motifs (e.g., diphenylmethylpiperazine derivatives) showed reduced activity (IC₅₀ = 6–16 μM) .

Radiolabeling for Binding Assays

-

¹²⁵I-Labeling at Tyr22 : Enabled competitive binding studies (K_d = 0.15 nM) without altering channel blockade efficacy .

-

Applications : Used to map toxin-channel interactions and screen mimetics .

Synthetic Mimetics and SAR Insights

Anthranilamide-based mimetics incorporating GVIA’s pharmacophores achieved:

-

Binding Affinity : 6–16 μM in ¹²⁵I-GVIA displacement assays .

-

Functional Blockade : Inhibited Ca²⁺ influx in SH-SY5Y cells (IC₅₀ = 10–25 μM) .

Key Pharmacophores :

Aplicaciones Científicas De Investigación

Pain Management

Chronic Pain Treatment

Omega-Conotoxin GVIA has been studied for its analgesic properties, particularly in chronic pain models. Research indicates that it effectively reduces pain responses in animal models of neuropathic pain, making it a candidate for developing new pain medications.

- Case Study : In a study involving rats with nerve injury, administration of ω-CgTX resulted in significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for neuropathic pain management .

Neurological Research

Understanding Calcium Channels

this compound serves as a valuable tool for studying the role of N-type calcium channels in various physiological processes, including synaptic transmission and neuronal excitability.

- Case Study : Researchers utilized ω-CgTX to investigate synaptic plasticity in hippocampal neurons. The results demonstrated that blocking N-type channels affected long-term potentiation (LTP), providing insights into memory formation mechanisms .

Cardiovascular Research

Cardiac Function Studies

Studies have explored the impact of this compound on cardiac tissues, particularly regarding calcium signaling pathways that regulate heart function.

- Case Study : A study showed that ω-CgTX could modulate contractility in cardiac myocytes by inhibiting N-type VGCCs, highlighting its potential role in understanding cardiac pathophysiology .

Drug Development

Novel Therapeutics

The unique properties of this compound have spurred interest in developing novel therapeutics targeting VGCCs for various conditions, including epilepsy and anxiety disorders.

- Research Insight : Ongoing studies are investigating synthetic analogs of ω-CgTX to enhance its specificity and efficacy as a therapeutic agent while minimizing side effects associated with broader calcium channel blockers .

Comparative Data Table

| Application Area | Mechanism | Key Findings | References |

|---|---|---|---|

| Pain Management | N-type VGCC inhibition | Significant reduction in neuropathic pain models | |

| Neurological Research | Modulation of synaptic transmission | Altered LTP and neuronal excitability observed | |

| Cardiovascular Research | Impact on cardiac contractility | Modulation of heart function via VGCC inhibition | |

| Drug Development | Development of VGCC-targeting drugs | Exploration of synthetic analogs for enhanced therapeutic effects |

Mecanismo De Acción

Omega-Conotoxin G VIA (reduced) exerts its effects by binding to and inhibiting N-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into neurons, which is necessary for the release of neurotransmitters. By blocking these channels, omega-Conotoxin gvia can reduce neuronal excitability and neurotransmitter release, leading to its analgesic effects .

Comparación Con Compuestos Similares

Similar Compounds

Omega-Conotoxin MVIIA: Another member of the omega-conotoxin family, known for its use in the drug Prialt for treating severe chronic pain.

Omega-Conotoxin CVID: Similar in structure and function, also targeting N-type calcium channels.

Uniqueness: : Omega-Conotoxin G VIA (reduced) is unique due to its specific amino acid sequence and the particular disulfide bond pattern that defines its structure and function. Its reduced form allows for studies on the role of disulfide bonds in its activity and stability .

Propiedades

Número CAS |

92078-76-7 |

|---|---|

Fórmula molecular |

C120H188N38O43S6 |

Peso molecular |

3043.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

InChI |

InChI=1S/C120H188N38O43S6/c1-53(165)91(114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(49-204)107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)154-101(184)71(31-57-17-23-60(169)24-18-57)142-112(195)86-33-62(171)39-157(86)116(199)73(36-89(125)174)143-108(191)82(50-205)151-104(187)75(42-160)144-96(179)67(11-7-27-131-119(127)128)137-106(189)80(48-203)153-110(193)84(52-207)150-100(183)72(35-88(124)173)141-99(182)70(30-56-15-21-59(168)22-16-56)140-103(186)77(44-162)146-115(198)92(54(2)166)155-113(196)87-34-63(172)40-158(87)118(201)79(46-164)148-109(192)83(51-206)152-105(188)76(43-161)145-102(185)74(41-159)134-90(175)37-133-111(194)85-32-61(170)38-156(85)117(200)78(45-163)147-97(180)65(9-3-5-25-121)135-94(177)64(123)47-202/h13-24,53-54,61-87,91-92,159-172,202-207H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1 |

Clave InChI |

XJKFZICVAPPHCK-NZPQQUJLSA-N |

SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O)O)O |

SMILES canónico |

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |

Key on ui other cas no. |

92078-76-7 |

Secuencia |

CKSXGSSCSXTSYNCCRSCNXYTKRCY |

Sinónimos |

Conus geographus Toxin Conus geographus Toxin GVIA geographus Toxin, Conus geographus toxin, omega-Conus GVIA, omega-CgTX GVIA, omega-Conotoxin omega CgTX omega CgTX GVIA omega Conotoxin GVIA omega Conus geographus toxin omega-CgTX omega-CgTX GVIA omega-Conotoxin GVIA omega-Conus geographus toxin Toxin, Conus geographus toxin, omega-Conus geographus |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.